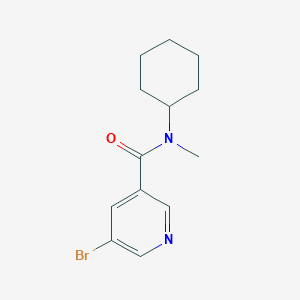

N-(2-methoxyphenyl)-2-phenoxyacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

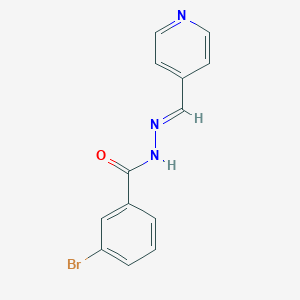

N-(2-methoxyphenyl)-2-phenoxyacetamide, also known as MPPA, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of amides and is synthesized through a series of chemical reactions.

Wissenschaftliche Forschungsanwendungen

Chemoselective Acetylation in Antimalarial Drug Synthesis

N-(2-methoxyphenyl)-2-phenoxyacetamide, as a derivative of 2-aminophenol, plays a pivotal role in the synthesis of antimalarial drugs through chemoselective acetylation. Deepali B Magadum and G. Yadav (2018) demonstrated the efficiency of using immobilized lipase for the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. Their study optimized various parameters, such as acyl donors and reaction conditions, highlighting the significance of such acetamides in pharmaceutical synthesis Deepali B Magadum & G. Yadav, ACS Omega, 2018.

Pharmacological Assessments of Novel Acetamide Derivatives

In the field of pharmacology, derivatives of N-(2-methoxyphenyl)-2-phenoxyacetamide, such as N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, have been synthesized and evaluated for their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. P. Rani, D. Pal, R. Hegde, and S. R. Hashim (2016) reported on a series of novel acetamide derivatives synthesized through a multi-step reaction, including the Leuckart reaction. These compounds were evaluated for their pharmacological activities, demonstrating the potential of N-(2-methoxyphenyl)-2-phenoxyacetamide derivatives in medicinal chemistry P. Rani et al., Anti-cancer agents in medicinal chemistry, 2016.

Synthesis and Antimicrobial Activity of Benzothiazole β-lactam Hybrids

Maryam Alborz et al. (2018) explored the synthesis of benzothiazole-substituted β-lactam hybrids starting from (benzo[d]thiazol-2-yl)phenoxyacetic acid, a related compound. This innovative approach utilized (benzo[d]thiazol-2-yl)phenoxyacetic acid as a ketene source for synthesizing monocyclic 2-azetidinones, evaluated for their antimicrobial activities. This research underscores the utility of phenoxyacetamide derivatives in developing new antimicrobial agents Maryam Alborz et al., European journal of medicinal chemistry, 2018.

Environmental Impact and Treatment of Organohalogen Contaminants

Studies on the environmental impact and treatment of organohalogen contaminants, like nonylphenol and chloroacetamide herbicides, highlight the importance of understanding the fate and transformation of chemical compounds, including acetamides, in environmental settings. Research by Y. Fujii et al. (2014) and S. Coleman et al. (2000) provides insights into the bioaccumulation, degradation, and treatment strategies for these contaminants, indirectly pointing to the broader environmental implications of chemical derivatives related to N-(2-methoxyphenyl)-2-phenoxyacetamide Y. Fujii et al., Environment international, 2014; S. Coleman et al., Environmental Health Perspectives, 2000.

Eigenschaften

IUPAC Name |

N-(2-methoxyphenyl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-18-14-10-6-5-9-13(14)16-15(17)11-19-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBNOOYDCZWEDQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)COC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyphenyl)-2-phenoxyacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(5-methoxy-2-furoyl)-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5536016.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine](/img/structure/B5536031.png)

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5536036.png)

![5-[(2-chloro-6-fluorobenzyl)thio]-3-propyl-1H-1,2,4-triazole](/img/structure/B5536041.png)

![3-(2-methoxyethyl)-1-[2-(methylsulfonyl)ethyl]-3-piperidinecarboxylic acid](/img/structure/B5536050.png)

methanone](/img/structure/B5536064.png)

![ethyl [(4,7-dimethyl-2-quinazolinyl)thio]acetate](/img/structure/B5536080.png)

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5536104.png)

![2-chloro-4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5536126.png)